molecular formula C10H21ClN2O B1395248 N-Isobutyl-2-piperidinecarboxamide hydrochloride CAS No. 1236263-46-9

N-Isobutyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1395248
CAS RN: 1236263-46-9
M. Wt: 220.74 g/mol
InChI Key: FIPNFDQVLYOOJR-UHFFFAOYSA-N
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Description

“N-Isobutyl-2-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O . It is listed in databases such as PubChem and BenchChem .


Molecular Structure Analysis

The molecular structure of “N-Isobutyl-2-piperidinecarboxamide hydrochloride” consists of 10 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The specific chemical reactions involving “N-Isobutyl-2-piperidinecarboxamide hydrochloride” are not provided in the search results. For detailed information on its chemical reactions, it is recommended to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Isobutyl-2-piperidinecarboxamide hydrochloride” can be found in databases like PubChem . For a comprehensive analysis, it is recommended to refer to specialized databases or literature .

Scientific Research Applications

1. Acetylcholinesterase Inhibition

N-Isobutyl-2-piperidinecarboxamide hydrochloride derivatives have shown significant activity as inhibitors of acetylcholinesterase (AChE), a key enzyme in neurological functions. Studies have identified certain derivatives as potent AChE inhibitors, highlighting their potential in the development of therapeutic agents for conditions such as Alzheimer's disease and other dementia-related illnesses. For instance, specific compounds demonstrated a marked increase in acetylcholine content in rat brains, suggesting their utility in enhancing cognitive functions (Sugimoto et al., 1992).

2. Insecticidal Properties

Compounds derived from N-Isobutyl-2-piperidinecarboxamide hydrochloride have been isolated from plants like Otanthus maritimus and exhibited notable insecticidal properties. These compounds were effective against various insects, indicating a potential application in agricultural pest control or as natural insect repellents (Christodoulopoulou et al., 2005).

3. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of N-Isobutyl-2-piperidinecarboxamide hydrochloride derivatives. Studies have shown that certain synthesized compounds exhibit potent anti-inflammatory activity, suggesting possible applications in the treatment of inflammatory disorders (Rajasekaran et al., 1999).

4. Antidepressant and Antipsychotic Potential

Derivatives of N-Isobutyl-2-piperidinecarboxamide hydrochloride have been synthesized and evaluated for their potential as antidepressant and antipsychotic agents. These studies have opened pathways to exploring new treatments for mental health disorders, including depression and schizophrenia (Norman et al., 1996).

5. Neurokinin-1 Receptor Antagonism

Certain analogs of N-Isobutyl-2-piperidinecarboxamide hydrochloride, such as Casopitant, have been developed as neurokinin-1 (NK1) receptor antagonists. These compounds have been studied for their efficacy in preventing chemotherapy-induced nausea and vomiting, showcasing their therapeutic potential in oncology (Miraglia et al., 2010).

Safety and Hazards

The safety and hazards associated with “N-Isobutyl-2-piperidinecarboxamide hydrochloride” are not specified in the search results. For detailed safety information, it is recommended to refer to material safety data sheets (MSDS) or similar resources .

properties

IUPAC Name

N-(2-methylpropyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)7-12-10(13)9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPNFDQVLYOOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.